
Leucine, 3-hydroxy-
Overview
Description
Beta-Hydroxyleucine is a derivative of the amino acid leucine, characterized by the presence of a hydroxyl group on the beta carbon.
Preparation Methods
Beta-Hydroxyleucine can be synthesized through a highly stereoselective process. One efficient method involves the nucleophilic addition of a Grignard reagent to N,N-dibenzyl-O-tert-butyldimethylsilyl-serinal. This reaction is highly diastereoselective and yields the desired product with high purity . Industrial production methods often involve the use of biocatalytic synthesis, where the hydroxylation pathway of leucine is transcribed into microorganisms such as Corynebacterium glutamicum or Escherichia coli for heterologous expression .
Chemical Reactions Analysis
Beta-Hydroxyleucine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of keto derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can reduce Beta-Hydroxyleucine to its corresponding alcohol.
Scientific Research Applications
Nutritional Applications
Muscle Protein Synthesis
3-Hydroxy-leucine has been studied for its role in promoting muscle protein synthesis. Research indicates that it may enhance the anabolic response to protein intake, particularly in elderly populations who are at risk of sarcopenia (muscle loss due to aging). A double-blind, placebo-controlled trial found that supplementation with essential amino acids (EAAs) containing high levels of leucine improved lean muscle mass and functional performance in older adults .
Metabolic Effects
The compound is also associated with metabolic regulation. It has been shown to influence insulin sensitivity and glucose metabolism. High levels of leucine, including its hydroxy form, can activate the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cellular growth and metabolism . This activation can lead to improved metabolic health and may play a role in managing conditions like obesity and type 2 diabetes.
Pharmaceutical Applications
Therapeutic Potential
3-Hydroxy-leucine exhibits pharmacological activities that suggest potential therapeutic uses. Studies have indicated that it can protect against muscle degradation during periods of inactivity or illness by promoting protein biosynthesis . Additionally, it has been noted for its neuroprotective effects; for instance, D-leucine has shown efficacy in terminating seizures in animal models without sedative effects .
Biosynthesis of Bioactive Compounds
The compound serves as a substrate for the biosynthesis of other important metabolites. For example, 3-hydroxy-3-methylbutyrate (HMB), a metabolite derived from leucine, is widely used as a dietary supplement for muscle preservation and recovery . Innovative biocatalytic methods have been developed to produce HMB efficiently from leucine using engineered microorganisms . This approach not only enhances yield but also reduces reliance on traditional chemical synthesis methods.
Biochemical Research Applications
Enzymatic Studies
Research on 3-hydroxy-leucine has provided insights into enzymatic processes involving amino acids. Studies have focused on the aminoacylation process mediated by leucyl-tRNA synthetases, where hydroxy analogues are tested to understand substrate discrimination and proofreading mechanisms . These findings are crucial for elucidating how cells ensure the accuracy of protein synthesis.
Microbial Production Techniques
The incorporation of radiolabeled leucine ([^3H]leucine) has been utilized in microbial studies to measure bacterial production rates in various environments. This technique helps researchers quantify the productivity of microbial communities associated with organic matter decomposition in ecosystems like wetlands . The differential uptake kinetics observed among different microbial assemblages provide valuable data for ecological studies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Beta-Hydroxyleucine involves its role as a metabolite in the leucine pathway. It stimulates protein synthesis and inhibits protein degradation in muscle tissue. This is achieved through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway and inhibition of proteasome-mediated proteolysis . These molecular targets and pathways are crucial for maintaining muscle mass and promoting muscle growth.
Comparison with Similar Compounds
Beta-Hydroxyleucine is similar to other leucine derivatives such as:
Beta-Hydroxy-Beta-Methylbutyrate: This compound also promotes muscle growth and recovery but has a different molecular structure and metabolic pathway.
Leucine: The parent amino acid, essential for protein synthesis and metabolic functions.
Beta-Hydroxybutyric Acid: A structural analog with a hydroxyl group on the beta carbon, involved in energy metabolism.
Beta-Hydroxyleucine is unique due to its specific hydroxylation on the beta carbon, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
3-Hydroxy-leucine, a metabolite of leucine, has garnered significant attention in the field of nutritional biochemistry and exercise physiology due to its potential biological activities. This article explores the compound's mechanisms of action, effects on muscle protein synthesis, metabolic health, and its therapeutic implications.
Overview of 3-Hydroxy-Leucine
3-Hydroxy-leucine (HMB) is derived from the branched-chain amino acid leucine and plays a crucial role in muscle metabolism. It is primarily recognized for its ability to enhance protein synthesis and reduce muscle breakdown. HMB is often studied in the context of exercise recovery, muscle wasting diseases, and metabolic disorders.
HMB exerts its biological effects through several key pathways:
- mTOR Pathway Activation : HMB activates the mechanistic target of rapamycin (mTOR) signaling pathway, which is essential for protein synthesis. Studies have shown that HMB significantly increases mTOR phosphorylation, leading to enhanced protein synthesis in muscle cells .
- Reduction of Protein Breakdown : HMB has been found to decrease muscle protein breakdown by inhibiting the proteolytic pathways. This effect is particularly beneficial in conditions associated with muscle wasting .
- Enhancement of Lipid Metabolism : Research indicates that HMB promotes fatty acid oxidation and prevents lipid accumulation in skeletal muscles by activating AMP-activated protein kinase (AMPK) .
Muscle Protein Synthesis
A comparative study examined the effects of HMB versus leucine on muscle protein synthesis (MPS). The results indicated that while both compounds stimulate MPS, HMB's effects were more pronounced. Specifically, HMB supplementation led to a 70% increase in MPS compared to a 110% increase with leucine alone .
Case Studies
- Resistance Training Recovery : In a clinical trial involving resistance-trained individuals, participants who supplemented with HMB showed significantly lower levels of muscle damage markers post-exercise compared to those who did not supplement. This suggests that HMB may aid in recovery after intense physical activity .
- Elderly Population : A study focusing on older adults revealed that HMB supplementation improved muscle mass and strength, indicating its potential as a therapeutic agent for sarcopenia (age-related muscle loss) .
Data Table: Summary of Key Studies on 3-Hydroxy-Leucine
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-hydroxy leucine, and how can researchers optimize yield and purity in laboratory settings?
- Methodological Answer : Synthesis typically involves microbial pathways (e.g., engineered bacterial strains) or chemical methods like hydroxylation of leucine precursors. Optimization requires iterative adjustments to reaction conditions (pH, temperature, cofactor availability) and strain engineering for microbial systems. Analytical techniques such as HPLC and mass spectrometry are critical for purity validation . Experimental protocols should follow guidelines for reproducibility, including detailed documentation of reaction parameters and strain genotypes .
Q. Which analytical techniques are most reliable for characterizing 3-hydroxy leucine in complex biological matrices?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, while High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) quantifies purity and detects impurities. Researchers should validate methods using certified reference standards and include internal controls (e.g., spiked samples) to ensure accuracy. Data presentation must comply with journal standards, emphasizing clarity and statistical rigor .
Q. What is the metabolic role of 3-hydroxy leucine in mammalian systems, and how can its effects be modeled experimentally?
- Methodological Answer : In metabolic studies, 3-hydroxy leucine may act as a substrate or inhibitor in amino acid catabolism pathways. Rodent models or in vitro cell cultures (e.g., hepatocytes) are common experimental systems. Researchers should design dose-response experiments, measure biomarkers (e.g., ATP levels, enzyme activity), and use isotopic labeling to track metabolic flux. Ethical approval is mandatory for animal studies, with protocols adhering to institutional guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 3-hydroxy leucine across studies?
- Methodological Answer : Contradictions often arise from methodological variability (e.g., assay conditions, model systems). Researchers should conduct systematic meta-analyses, comparing variables like concentration ranges, cell types, and endpoint measurements. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) help evaluate study design quality. Replication studies with standardized protocols are critical to validate claims .
Q. What experimental design challenges arise when studying 3-hydroxy leucine in microbial systems, and how can they be mitigated?
- Methodological Answer : Challenges include bacterial strain auxotrophy (e.g., leucine dependency) and unintended metabolic byproducts. Solutions involve genetic engineering (e.g., knockout/knock-in mutations) and supplementation strategies. Researchers must document growth conditions (media composition, inducer timing) and validate strain stability via genomic sequencing. Pilot studies are recommended to refine protocols before large-scale experiments .
Q. How should ethical considerations shape in vivo studies involving 3-hydroxy leucine administration?
- Methodological Answer : Ethical frameworks require justification of animal use (3Rs: Replacement, Reduction, Refinement) and transparency in adverse event reporting. For human cell lines, informed consent and data anonymization are mandatory. Researchers must address potential conflicts of interest and disclose funding sources in publications .
Methodological and Interdisciplinary Questions
Q. What interdisciplinary approaches enhance the study of 3-hydroxy leucine’s biochemical interactions?
- Methodological Answer : Combining synthetic biology (e.g., pathway engineering) with metabolomics allows for dynamic profiling of 3-hydroxy leucine’s effects. Computational modeling (e.g., molecular dynamics simulations) predicts binding affinities to enzymes like dehydrogenases. Collaboration across chemistry, biology, and data science ensures robust hypothesis testing .
Q. How can researchers validate the biological activity of 3-hydroxy leucine using high-throughput screening assays?
- Methodological Answer : Use enzyme-linked assays (e.g., NADH/NAD+ quantification for dehydrogenase activity) with positive/negative controls. Dose-response curves and IC50/EC50 calculations are essential. For cell-based assays, employ CRISPR-edited cell lines to isolate target pathways. Data must be statistically analyzed (e.g., ANOVA) and include error margins .
Q. Literature and Reproducibility
Q. What strategies identify gaps in the literature on 3-hydroxy leucine, and how can they inform novel research questions?
- Methodological Answer : Systematic reviews using databases (PubMed, SciFinder) with keywords like “3-hydroxy leucine metabolism” or “synthetic pathways” highlight understudied areas. Citation mapping tools (e.g., VOSviewer) reveal connectivity between studies. Researchers should prioritize questions addressing mechanistic unknowns or therapeutic potential, aligning with FINER criteria .
Q. How can reproducibility of 3-hydroxy leucine studies be improved in academic research?
- Methodological Answer : Detailed protocols (e.g., STAR Methods) must include raw data, reagent lot numbers, and instrument settings. Open-access repositories (e.g., Zenodo) host datasets and code for independent verification. Collaborative networks (e.g., multi-lab replication initiatives) reduce bias and enhance credibility .
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJDMWJYCTABM-ROLXFIACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5817-22-1, 6645-45-0 | |
Record name | beta-Hydroxyleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Hydroxyleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006645450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.